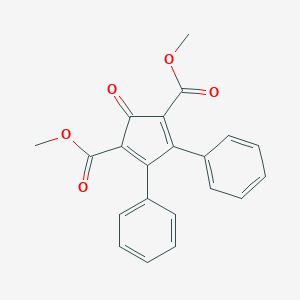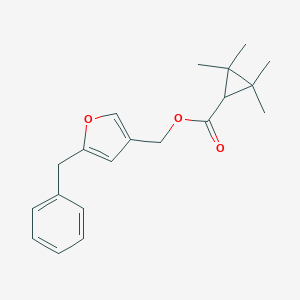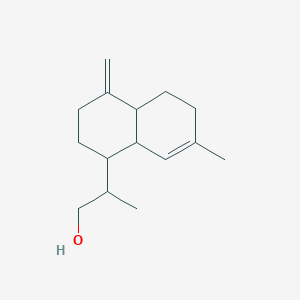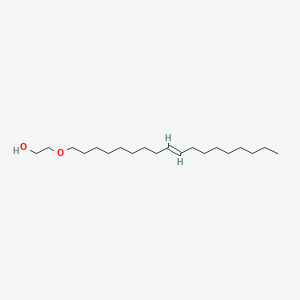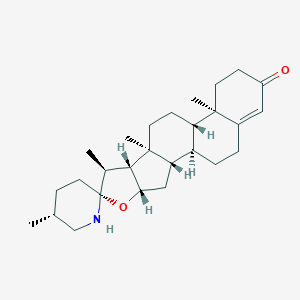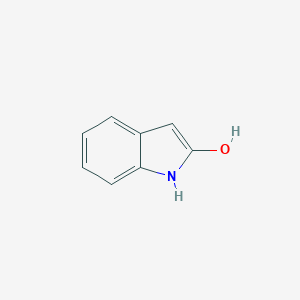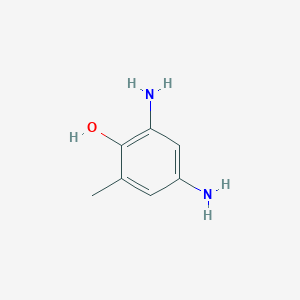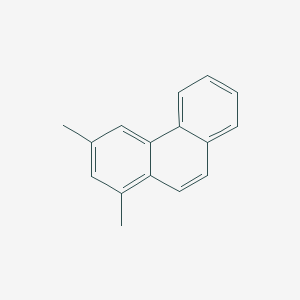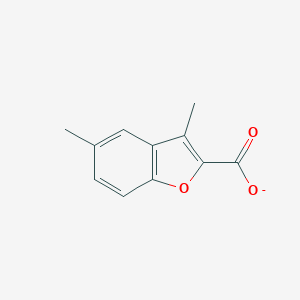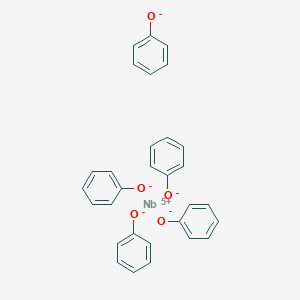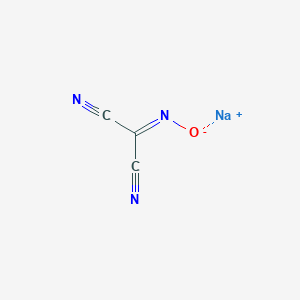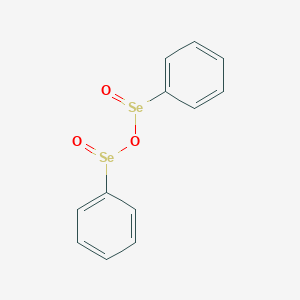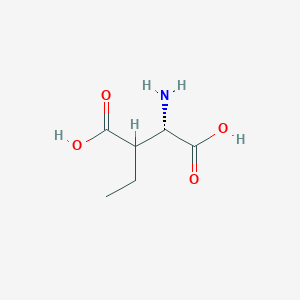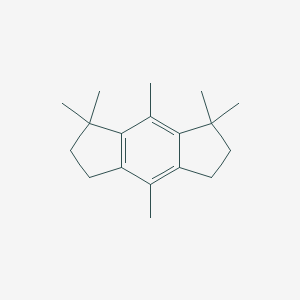
1,1,4,7,7,8-Hexamethyl-S-hydrindacene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,4,7,7,8-Hexamethyl-S-hydrindacene, commonly known as HHS, is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons. It is a highly fluorescent molecule that has been widely used in scientific research due to its unique properties.
作用机制
The mechanism of action of HHS is based on its unique fluorescent properties. HHS emits light when excited by ultraviolet or visible light. The emitted light can be detected and measured, which makes HHS an ideal probe for the detection of various biological molecules. The mechanism of action of HHS has been extensively studied and is well understood.
生化和生理效应
HHS has been shown to have minimal biochemical and physiological effects. It is not toxic to cells and does not interfere with biological processes. HHS has been used in various in vitro and in vivo studies without any adverse effects.
实验室实验的优点和局限性
One of the main advantages of using HHS in lab experiments is its unique fluorescent properties. HHS emits light at a specific wavelength, which makes it easy to detect and measure. In addition, HHS is stable and can be stored for long periods of time without degradation. However, one of the limitations of using HHS is its cost. HHS is a relatively expensive compound, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of HHS in scientific research. One area of focus is the development of new biosensors for the detection of various diseases. HHS has also been used in the development of OLEDs and OFETs, and there is potential for further research in this area. In addition, there is potential for the use of HHS in drug delivery systems and cancer therapy.
Conclusion:
In conclusion, 1,1,4,7,7,8-Hexamethyl-S-hydrindacene (HHS) is a highly fluorescent molecule that has been widely used in scientific research. Its unique properties have made it an ideal probe for the detection of various biological molecules and the development of biosensors. The synthesis method of HHS has been well established, and its mechanism of action is well understood. While HHS has minimal biochemical and physiological effects, its cost can limit its use in certain experiments. However, there are several future directions for the use of HHS in scientific research, including the development of new biosensors, OLEDs, OFETs, drug delivery systems, and cancer therapy.
合成方法
The synthesis of HHS involves the reaction of 2,3,4,5-tetramethyl-1,4-cyclopentadiene with maleic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to produce HHS. The synthesis method of HHS has been well established and is widely used in laboratories.
科学研究应用
HHS has been extensively used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for the detection of various biological molecules such as DNA, RNA, proteins, and lipids. HHS has also been used in the development of biosensors for the detection of various diseases. In addition, HHS has been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
属性
CAS 编号 |
17465-58-6 |
|---|---|
产品名称 |
1,1,4,7,7,8-Hexamethyl-S-hydrindacene |
分子式 |
C18H26 |
分子量 |
242.4 g/mol |
IUPAC 名称 |
3,3,4,5,5,8-hexamethyl-1,2,6,7-tetrahydro-s-indacene |
InChI |
InChI=1S/C18H26/c1-11-13-7-9-17(3,4)15(13)12(2)16-14(11)8-10-18(16,5)6/h7-10H2,1-6H3 |
InChI 键 |
GFNBSFGVTDGSBQ-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C2=C(C3=C1CCC3(C)C)C)(C)C |
规范 SMILES |
CC1=C2CCC(C2=C(C3=C1CCC3(C)C)C)(C)C |
其他 CAS 编号 |
17465-58-6 |
同义词 |
1,2,3,5,6,7-Hexahydro-1,1,4,7,7,8-hexamethyl-s-indacene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




